molecular formula C47H80O13P- B12308680 [2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Cat. No.: B12308680
M. Wt: 884.1 g/mol
InChI Key: SHIZRFSRTKXRQL-XBUMEPTLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

12-Ethoxynimbolinin C is an organic compound belonging to the limonoid class, which are highly oxygenated tetranortriterpenoids. These compounds are primarily found in the Meliaceae and Rutaceae families of plants. The molecular formula of 12-Ethoxynimbolinin C is C33H46O8, and it has a molecular weight of 570.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Ethoxynimbolinin C can be synthesized through the chemical modification of nimbolinin C, which is a natural product. The specific preparation method may vary depending on the purpose and conditions of the study .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for 12-Ethoxynimbolinin C. Most of the available data pertains to laboratory-scale synthesis and extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions: 12-Ethoxynimbolinin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary based on the desired outcome .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the functional groups present in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

12-Ethoxynimbolinin C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 12-Ethoxynimbolinins E and F
  • 1α-Benzoyloxy-3α-acetoxyl-7α-hydroxy-12β-ethoxynimbolinin
  • Nimbolinin B
  • Meliatoosenin L
  • 14,15-Deoxy-11-oxohavanensin 3,12-diacetate
  • 12α-Hydroxymeliatoosenin
  • Toosendansin A
  • Toosendansin C

Comparison: 12-Ethoxynimbolinin C is unique due to its specific ethoxy group at the 12th position, which distinguishes it from other nimbolinin-type limonoids. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C47H80O13P-

Molecular Weight

884.1 g/mol

IUPAC Name

[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

InChI

InChI=1S/C47H81O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42-47,50-54H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3,(H,55,56)/p-1/b13-11+,19-17+,21-18+,24-22+,30-28+

InChI Key

SHIZRFSRTKXRQL-XBUMEPTLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

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